molecular formula C13H13N3O3S B2436203 3-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine CAS No. 1903226-15-2

3-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine

Cat. No.: B2436203
CAS No.: 1903226-15-2
M. Wt: 291.33
InChI Key: LUYFARNHQIMARX-UHFFFAOYSA-N
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Description

“3-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine” is a complex organic compound that contains an azetidine ring and two pyridine rings. Azetidine is a four-membered ring with one nitrogen atom, and pyridine is a six-membered ring with one nitrogen atom. The compound also contains a sulfonyl group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring and two pyridine rings. The azetidine ring would add some strain to the molecule due to its small size, while the pyridine rings would contribute to the molecule’s aromaticity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the azetidine ring might make the compound more reactive, while the pyridine rings might contribute to its stability .

Scientific Research Applications

Ring Expansion of 2-(α-Hydroxyalkyl)azetidines

This study explores the synthesis of functionalized pyrrolidines through the ring expansion of 2-(α-hydroxyalkyl)azetidines, which could imply potential synthetic applications for azetidine derivatives in the creation of various heterocyclic compounds (Durrat et al., 2008).

Nicotinic Acetylcholine Receptor Binding

Azetidine derivatives have been studied for their binding properties to nicotinic acetylcholine receptors, indicating their potential use in neurological research and drug development (Doll et al., 1999).

Antioxidant Activity Evaluation

The design, synthesis, and evaluation of novel 1H-3-indolyl derivatives containing azetidine as significant antioxidants showcase the potential therapeutic applications of azetidine derivatives in combating oxidative stress (Aziz et al., 2021).

Synthesis and Evaluation for Nicotinic Receptors

The synthesis and evaluation of azetidine derivatives for their affinity towards nicotinic receptors further highlight their relevance in neuroscience and potential therapeutic applications (Koren et al., 1998).

Palladium-Catalyzed Cross-Coupling Reactions

Research on the use of sulfonates in palladium-catalyzed Suzuki/Sonogashira cross-coupling reactions to create C2-functionalized pyrimidines and pyridines opens avenues for azetidine derivatives in complex organic syntheses (Quan et al., 2013).

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it might be further studied as a potential drug .

Properties

IUPAC Name

3-(1-pyridin-3-ylsulfonylazetidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-20(18,13-4-2-6-15-8-13)16-9-12(10-16)19-11-3-1-5-14-7-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYFARNHQIMARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CN=CC=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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